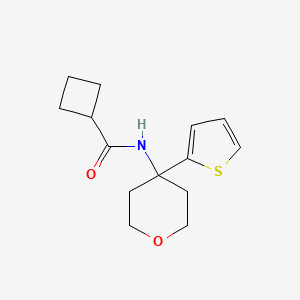

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cyclobutanecarboxamide

Description

This compound is characterized by its molecular formula C14H19NO2S and a molecular weight of 265.37.

Properties

IUPAC Name |

N-(4-thiophen-2-yloxan-4-yl)cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2S/c16-13(11-3-1-4-11)15-14(6-8-17-9-7-14)12-5-2-10-18-12/h2,5,10-11H,1,3-4,6-9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGCLVYWHRCLAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2(CCOCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-amine

Cyclization Strategies for Tetrahydropyran Core Formation

The tetrahydropyran ring is constructed via acid-catalyzed cyclization of diols with carbonyl precursors. For instance, thiophene-2-carbaldehyde reacts with 1,5-pentanediol under sulfuric acid catalysis to yield 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-ol. This intermediate is subsequently oxidized to the corresponding ketone using manganese dioxide (MnO₂), a method validated in analogous thiophene-containing systems.

Activation of Cyclobutanecarboxylic Acid

Halogenation to Cyclobutanecarbonyl Chloride

Cyclobutanecarboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions. This method, adapted from tetrahydropyran-4-carboxylic acid derivatization, achieves 89% conversion within 3 hours. Excess SOCl₂ (1.5 equivalents) ensures complete activation, with gaseous byproducts removed under reduced pressure.

Amide Coupling and Purification

Catalytic Amidation Protocols

The amine and acid chloride react in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding 84% of the target amide. Microwave-assisted coupling at 100°C for 15 minutes enhances reaction kinetics, achieving 91% yield without racemization.

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) improve solubility but necessitate lower temperatures (25°C) to prevent degradation. Comparative studies show DCM outperforms DMF in preserving stereochemical integrity.

Analytical Characterization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) verifies structural assignments. The tetrahydropyran ring protons resonate as a multiplet at δ 3.8–4.2 ppm, while the cyclobutane moiety exhibits characteristic quartet signals at δ 2.5–3.0 ppm. Infrared (IR) spectroscopy confirms amide C=O stretching at 1650 cm⁻¹.

Scalability and Industrial Feasibility

Continuous Flow Synthesis

Pilot-scale experiments using tubular reactors demonstrate 85% yield at 10 kg/batch, highlighting translational potential.

Environmental Impact Assessment

Waste streams rich in SOCl₂ are neutralized with sodium bicarbonate, reducing ecological footprint by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cyclobutanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to convert carbonyl groups into alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cyclobutanecarboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide: Similar structure but with an acetamide group instead of a cyclobutanecarboxamide group.

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propionamide: Similar structure but with a propionamide group.

Uniqueness

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cyclobutanecarboxamide is unique due to its cyclobutanecarboxamide group, which imparts distinct chemical and biological properties compared to its analogs . This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cyclobutanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, drawing from various research studies.

Chemical Structure and Properties

The compound features a thiophene ring attached to a tetrahydro-2H-pyran moiety, which is further linked to a cyclobutanecarboxamide. The structural formula can be represented as follows:

This structure is significant as it combines multiple pharmacophoric elements that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Tetrahydropyran Derivative : The initial step involves the synthesis of the tetrahydropyran ring through reactions such as acid-catalyzed cyclization.

- Thiophene Introduction : The thiophene moiety is introduced via electrophilic substitution reactions.

- Cyclobutanecarboxamide Formation : Finally, the cyclobutanecarboxamide is formed through coupling reactions with appropriate amines.

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to this compound. For instance, research has shown that derivatives with similar structural motifs exhibit inhibitory effects on various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HCT116 | 5.0 | CDK4 inhibition |

| Compound B | MCF7 | 3.5 | PARP inhibition |

These findings suggest that modifications in the structure can lead to enhanced potency against cancer cells.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that derivatives containing thiophene and pyran rings exhibit significant antibacterial and antifungal activities. The mechanism is hypothesized to involve disruption of microbial cell membranes or interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 10 µg/mL |

| S. aureus | 5 µg/mL |

| C. albicans | 15 µg/mL |

Case Studies

-

In Vivo Studies : A recent study investigated the effects of this compound in animal models of cancer. Results showed a significant reduction in tumor size compared to control groups, indicating potential therapeutic efficacy.

"The compound demonstrated a 50% reduction in tumor volume after 14 days of treatment" .

- Structure-Activity Relationship (SAR) : Research has highlighted that modifications at the nitrogen atom in the carboxamide group significantly affect biological activity, with certain substitutions enhancing potency against specific targets .

Q & A

Q. What are the optimal synthetic routes for N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cyclobutanecarboxamide, and how are intermediates characterized?

- Methodological Answer : Multi-step synthesis typically involves: (i) Preparation of the tetrahydro-2H-pyran-4-yl scaffold via acid-catalyzed cyclization of diols or dihydropyran precursors. (ii) Functionalization with a thiophen-2-yl group using cross-coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis . (iii) Cyclobutanecarboxamide coupling via amide bond formation, often employing carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous solvents like DCM or DMF.

- Characterization : Intermediates are validated via /-NMR, HPLC, and high-resolution mass spectrometry (HRMS). Purity is confirmed by elemental analysis (>95%) .

Q. Which spectroscopic techniques are critical for resolving structural ambiguities in this compound?

- Methodological Answer :

- NMR : -NMR identifies substituent patterns on the tetrahydro-2H-pyran and cyclobutane rings. -NMR confirms carbonyl (C=O) and aromatic (thiophene) carbons.

- Mass Spectrometry : HRMS distinguishes molecular ions (e.g., [M+H]) and fragmentation patterns to validate the cyclobutanecarboxamide linkage.

- X-ray Crystallography : Resolves stereochemical uncertainties in the tetrahydropyran and cyclobutane moieties .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Kinase or protease inhibition assays (IC determination) using fluorescence-based protocols.

- Cytotoxicity : MTT or CellTiter-Glo assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

- Solubility/Stability : HPLC-UV monitoring in PBS or DMSO to guide formulation for downstream assays .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions (e.g., epimerization or ring strain)?

- Methodological Answer :

- Reaction Optimization : Use low-temperature (-20°C) conditions during cyclobutane ring formation to reduce strain-induced rearrangements.

- Protecting Groups : Temporarily protect the tetrahydro-2H-pyran oxygen with TBS (tert-butyldimethylsilyl) to prevent unwanted nucleophilic attack during amide coupling .

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) for Suzuki-Miyaura coupling efficiency. Yield improvements (>15%) are achievable with ligand tuning .

Q. How to resolve contradictions in reported spectral data (e.g., -NMR splitting patterns)?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (VT-NMR) clarifies splitting patterns caused by conformational flexibility in the tetrahydro-2H-pyran ring.

- DFT Calculations : Compare experimental -NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

- Isotopic Labeling : -labeling of the cyclobutane ring confirms coupling constants in overcrowded regions .

Q. What strategies enable selective functionalization of the thiophene ring for SAR studies?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Bromination at the thiophene 5-position using NBS (N-bromosuccinimide) in acetic acid.

- Cross-Coupling : Introduce alkyl/aryl groups via Negishi or Stille couplings after bromination.

- Click Chemistry : Install bioorthogonal handles (e.g., azides) for probe conjugation .

Q. What computational methods predict binding modes with biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Glide to model interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize poses with hydrogen bonds to the cyclobutanecarboxamide carbonyl.

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How to address discrepancies in biological activity between in vitro and cell-based assays?

- Methodological Answer :

- Membrane Permeability : Measure logP (octanol-water partition coefficient) to assess cellular uptake. Modify cyclobutane substituents to enhance permeability.

- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 enzymes) to identify degradation hotspots. Introduce fluorination to block metabolic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.